molecular formula C12H14N2O B12326583 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime

4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime

Cat. No.: B12326583
M. Wt: 202.25 g/mol
InChI Key: KCAYJJSGXZVSAB-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime is an organic compound with the molecular formula C12H14N2O. It is known for its unique structure, which includes a dimethylamino group, a propynyl group, and a benzaldehyde oxime moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The oxime group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde: Lacks the oxime group but shares the same propynyl and benzaldehyde moieties.

    4-[3-(Dimethylamino)prop-1-ynyl]benzylamine: Contains an amine group instead of the oxime group.

    4-[3-(Dimethylamino)prop-1-ynyl]benzonitrile: Contains a nitrile group instead of the oxime group.

Uniqueness

4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(NE)-N-[[4-[3-(dimethylamino)prop-1-ynyl]phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C12H14N2O/c1-14(2)9-3-4-11-5-7-12(8-6-11)10-13-15/h5-8,10,15H,9H2,1-2H3/b13-10+

InChI Key

KCAYJJSGXZVSAB-JLHYYAGUSA-N

Isomeric SMILES

CN(C)CC#CC1=CC=C(C=C1)/C=N/O

Canonical SMILES

CN(C)CC#CC1=CC=C(C=C1)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.